molecular formula C12H19ClN2 B1432117 [4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride CAS No. 1431965-34-2

[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride

Cat. No.: B1432117
CAS No.: 1431965-34-2
M. Wt: 226.74 g/mol
InChI Key: QLYOWEFTLKYZJD-UHFFFAOYSA-N
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Description

[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their unique structural properties. This compound, in particular, has shown potential in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride typically involves the reaction of 4-bromoaniline with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, [4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various biological macromolecules.

Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural properties make it a candidate for drug design and discovery, particularly in the treatment of neurological disorders and other diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Piperidine: A basic structure similar to [4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride, widely used in medicinal chemistry.

    Piperazine: Another related compound with a similar structure but different pharmacological properties.

    Morpholine: A heterocyclic amine with structural similarities but distinct chemical behavior.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-3-2-8-14(9-10)12-6-4-11(13)5-7-12;/h4-7,10H,2-3,8-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYOWEFTLKYZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-34-2
Record name Benzenamine, 4-(3-methyl-1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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